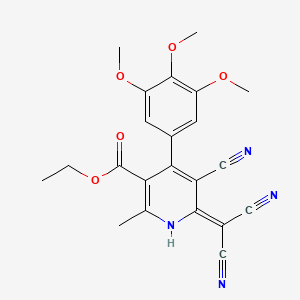
Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as cyano, dicyanomethylene, methyl, and trimethoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.
Introduction of Functional Groups: The cyano, dicyanomethylene, methyl, and trimethoxyphenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial production methods for this compound would involve scaling up these reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyano groups to amines. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with similar therapeutic uses.
Nicardipine: Used for the treatment of high blood pressure and angina.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N4O5 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 5-cyano-6-(dicyanomethylidene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C22H20N4O5/c1-6-31-22(27)18-12(2)26-20(14(9-23)10-24)15(11-25)19(18)13-7-16(28-3)21(30-5)17(8-13)29-4/h7-8,26H,6H2,1-5H3 |
InChI Key |
QTKWOGFCFJPSSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C#N)C#N)C(=C1C2=CC(=C(C(=C2)OC)OC)OC)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















